Acetic acid;tridecan-6-ol
Description
The compound "Acetic acid;tridecan-6-ol" likely refers to tridecan-6-yl acetate, an ester formed by the reaction between acetic acid (CH₃COOH) and tridecan-6-ol (a 13-carbon alcohol with a hydroxyl group on the 6th carbon). Esters of acetic acid are widely used in fragrances, solvents, and plasticizers due to their volatility and solubility profiles. Tridecan-6-ol itself is a mid-chain alcohol with applications in surfactants and specialty chemicals. The esterification of tridecan-6-ol with acetic acid combines the properties of both components, yielding a compound with intermediate hydrophobicity and stability .
Properties
CAS No. |
60826-27-9 |
|---|---|
Molecular Formula |
C15H32O3 |
Molecular Weight |
260.41 g/mol |
IUPAC Name |
acetic acid;tridecan-6-ol |
InChI |
InChI=1S/C13H28O.C2H4O2/c1-3-5-7-8-10-12-13(14)11-9-6-4-2;1-2(3)4/h13-14H,3-12H2,1-2H3;1H3,(H,3,4) |
InChI Key |
KWBMQERCESJOKY-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCC(CCCCC)O.CC(=O)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;tridecan-6-ol can be achieved through esterification, where acetic acid reacts with tridecan-6-ol in the presence of an acid catalyst. The reaction typically involves heating the mixture under reflux conditions to drive the reaction to completion. The general reaction is as follows:
CH3COOH+C13H28O→CH3COO-C13H27+H2O
Industrial Production Methods
Industrial production of this compound involves similar esterification processes but on a larger scale. The reaction is carried out in large reactors with continuous removal of water to shift the equilibrium towards the ester product. Catalysts such as sulfuric acid or p-toluenesulfonic acid are commonly used to enhance the reaction rate.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;tridecan-6-ol undergoes various chemical reactions, including:
Oxidation: The alcohol group in tridecan-6-ol can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester bond can be reduced to yield the corresponding alcohol and acetic acid.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different esters or amides.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or alcohols can be used in the presence of a base or acid catalyst.
Major Products Formed
Oxidation: Tridecan-6-one or tridecanoic acid.
Reduction: Tridecan-6-ol and acetic acid.
Substitution: Various esters or amides depending on the nucleophile used.
Scientific Research Applications
Acetic acid;tridecan-6-ol has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial properties and its effects on biological systems.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Industry: Utilized in the production of surfactants, lubricants, and plasticizers.
Mechanism of Action
The mechanism of action of acetic acid;tridecan-6-ol involves its interaction with various molecular targets. The ester bond can be hydrolyzed by esterases, releasing acetic acid and tridecan-6-ol. Acetic acid can act as an antimicrobial agent by disrupting the cell membrane of microorganisms. Tridecan-6-ol can interact with lipid membranes, altering their fluidity and permeability.
Comparison with Similar Compounds
Structural and Physical Properties
Table 1: Comparison of Acetic Acid Esters with Varying Alkyl Chains
| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C)* | Solubility in Water | Applications |
|---|---|---|---|---|---|
| Methyl acetate | C₃H₆O₂ | 74.08 | 57 | Highly soluble | Solvent, flavoring agent |
| Hexyl acetate | C₈H₁₆O₂ | 144.21 | 169 | Slightly soluble | Perfumes, food additives |
| Tridecan-6-yl acetate | C₁₅H₃₀O₂ | 242.40 | ~280 (estimated) | Insoluble | Fragrances, surfactants |
| Tetradecyl acetate | C₁₆H₃₂O₂ | 256.43 | ~300 (estimated) | Insoluble | Plasticizers, lubricants |
*Boiling points estimated based on alkyl chain length trends.
- Chain Length and Position: Tridecan-6-yl acetate has a longer alkyl chain than hexyl acetate, resulting in higher molecular weight, lower water solubility, and higher boiling point. The central hydroxyl group in tridecan-6-ol distinguishes it from primary alcohols (e.g., 1-tridecanol), influencing ester synthesis efficiency and metabolic pathways .
Functional Comparisons
- Solvent Properties : Tridecan-6-yl acetate’s moderate chain length balances volatility and persistence, making it suitable for long-lasting fragrances. In contrast, methyl acetate’s high volatility limits its use to short-term applications .
- Surfactant Potential: Tridecan-6-ol’s branched structure enhances surfactant efficiency compared to linear alcohols (e.g., 1-dodecanol). Ethoxylated derivatives (e.g., tridecanol condensed with ethylene oxide, ) improve water solubility for detergent formulations.
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